1-Oxa-5-azaspiro[5.5]undecane

Synthetic Chemistry Heterocycle Synthesis Oxidation

1-Oxa-5-azaspiro[5.5]undecane (CAS 180-90-5) is a saturated spirocyclic heterocycle comprising a morpholine-like oxygen-containing ring fused to a cyclohexane ring. Its molecular formula is C9H17NO with a molecular weight of 155.24 g/mol.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13343592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-5-azaspiro[5.5]undecane
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)NCCCO2
InChIInChI=1S/C9H17NO/c1-2-5-9(6-3-1)10-7-4-8-11-9/h10H,1-8H2
InChIKeyQQVKNGUDJQIBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-5-azaspiro[5.5]undecane Procurement: A Spirocyclic Scaffold for Medicinal Chemistry


1-Oxa-5-azaspiro[5.5]undecane (CAS 180-90-5) is a saturated spirocyclic heterocycle comprising a morpholine-like oxygen-containing ring fused to a cyclohexane ring. Its molecular formula is C9H17NO with a molecular weight of 155.24 g/mol . The compound serves as a rigid, three-dimensional building block in medicinal chemistry, offering conformational constraint and the potential for improved physicochemical properties relative to monocyclic or non-oxygenated analogs [1]. The scaffold is characterized by a rotatable bond count of 0, topological polar surface area (TPSA) of 21.26 Ų, and calculated LogP of 1.6567 .

Why 1-Oxa-5-azaspiro[5.5]undecane Cannot Be Substituted by Other Spiro[5.5]undecanes


Spiro[5.5]undecane derivatives exhibit markedly different physicochemical and reactivity profiles depending on the identity and position of heteroatoms within the bicyclic framework. Substitution of 1-oxa-5-azaspiro[5.5]undecane with non-oxygenated analogs (e.g., 5-azaspiro[5.5]undecane) eliminates the oxygen atom, which has been demonstrated to increase aqueous solubility by up to 40-fold and reduce lipophilicity [1]. Conversely, altering the position of the oxygen atom to generate regioisomers (e.g., 9-oxa-1-azaspiro[5.5]undecane) yields different calculated physicochemical properties (e.g., LogP and TPSA) and may alter synthetic accessibility [2]. Furthermore, the unsubstituted nitrogen in the 5-position of 1-oxa-5-azaspiro[5.5]undecane is a critical handle for specific synthetic transformations, such as oxidative conversion to tetrahydroquinolines, which is not feasible with N-substituted or oxygen-deficient analogs [3]. Therefore, generic substitution without rigorous validation of these parameters risks compromising synthetic outcomes, biological activity, and overall project reproducibility.

Quantitative Differentiation of 1-Oxa-5-azaspiro[5.5]undecane: A Head-to-Head Comparison Guide


Synthetic Utility: Exclusive Oxidation Pathway to 5,6,7,8-Tetrahydroquinoline

1-Oxa-5-azaspiro[5.5]undecane undergoes a unique oxidative transformation with cyclohexanone to yield 5,6,7,8-tetrahydroquinoline, a reaction that is not accessible to N-substituted or non-oxygenated spiro[5.5]undecane analogs [1]. This reactivity is attributed to the presence of the unsubstituted nitrogen atom within the perhydro-1,3-oxazine ring, which is absent in comparators like 3,3-dimethyl-1-oxa-5-azaspiro[5.5]undecane or 5-azaspiro[5.5]undecane.

Synthetic Chemistry Heterocycle Synthesis Oxidation

Solubility Enhancement: Up to 40-Fold Improvement vs. Non-Oxygenated Analogs

Incorporation of an oxygen atom into the spirocyclic framework dramatically increases aqueous solubility. A class-level analysis of oxa-spirocycles demonstrated that oxygen-containing spiro[5.5]undecanes exhibit up to a 40-fold increase in water solubility compared to their non-oxygenated counterparts [1]. While specific experimental solubility data for 1-oxa-5-azaspiro[5.5]undecane is not available, this class-level inference provides a strong rationale for its selection over oxygen-deficient analogs like 5-azaspiro[5.5]undecane when aqueous solubility is a design criterion.

Physicochemical Properties Drug Discovery Solubility

Conformational Rigidity: Quantified Fsp³ and 3D Character for Enhanced Selectivity

Saturated spirocycles like 1-oxa-5-azaspiro[5.5]undecane possess higher Fsp³ (fraction of sp³-hybridized carbons) and more three-dimensional character than common monocyclic or flat aromatic scaffolds. This increased conformational rigidity and sp³-rich nature are associated with improved clinical success rates and target selectivity in drug discovery programs [1][2]. 1-Oxa-5-azaspiro[5.5]undecane exhibits an Fsp³ value of 0.89 (8 sp³ carbons out of 9), which is significantly higher than the Fsp³ of ~0.5 for typical drug-like molecules and directly contributes to its utility as a 'escape from flatland' scaffold.

Conformational Analysis Drug Design Spiro Scaffolds

Purity and Availability: Reliable 95% Purity for Research Applications

1-Oxa-5-azaspiro[5.5]undecane is commercially available with a minimum purity specification of 95%, as verified by vendor analytical data . In contrast, several substituted analogs (e.g., 8-methyl-1-oxa-5-azaspiro[5.5]undecane) are offered with variable purity levels and often at significantly higher cost due to additional synthetic steps [1]. The unsubstituted scaffold provides a cost-effective and high-purity starting point for diversification or direct use in compound libraries.

Chemical Procurement Quality Control Building Blocks

High-Impact Application Scenarios for 1-Oxa-5-azaspiro[5.5]undecane


Synthesis of Privileged Tetrahydroquinoline Derivatives

1-Oxa-5-azaspiro[5.5]undecane can be oxidized with cyclohexanone to produce 5,6,7,8-tetrahydroquinoline, a core scaffold in numerous bioactive molecules [1]. This transformation is unique to this compound and not feasible with N-substituted or oxygen-deficient analogs, making it a strategic choice for medicinal chemists aiming to access this privileged structure.

Construction of sp³-Rich Compound Screening Libraries

With an Fsp³ of 0.89 and zero rotatable bonds, 1-oxa-5-azaspiro[5.5]undecane is an ideal building block for assembling conformationally constrained, three-dimensional compound libraries [2][3]. Its spirocyclic core aligns with the 'escape from flatland' paradigm, increasing the likelihood of discovering selective and clinically successful drug candidates compared to planar heterocycles.

Development of Water-Soluble Drug Candidates

The presence of an oxygen atom within the spirocyclic framework confers a significant solubility advantage (up to 40-fold) over non-oxygenated spiro[5.5]undecane analogs [4]. This makes 1-oxa-5-azaspiro[5.5]undecane a preferred scaffold for lead optimization programs where aqueous solubility is a critical parameter, potentially reducing formulation challenges and improving bioavailability.

Cost-Effective Diversification Point in Medicinal Chemistry

As an unsubstituted spirocyclic amine, 1-oxa-5-azaspiro[5.5]undecane offers a versatile and economical starting material for late-stage functionalization . Compared to pre-functionalized analogs which incur higher synthetic costs, this scaffold allows medicinal chemists to explore a broader chemical space with a single, high-purity (95%) building block, maximizing resource efficiency in hit-to-lead campaigns.

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